molecular formula C26H44N4O14 B1198002 Glucoallosamidin A CAS No. 136236-41-4

Glucoallosamidin A

Cat. No.: B1198002
CAS No.: 136236-41-4
M. Wt: 636.6 g/mol
InChI Key: ZUMIOCAXBMIRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucoallosamidin A is a specialized chemical compound functioning as a potent and selective inhibitor of chitinase enzymes. Chitinases are a group of enzymes that catalyze the hydrolysis of chitin, a structural polysaccharide found in the exoskeletons of insects and crustaceans, as well as in the cell walls of fungi. Research into chitinase inhibitors like this compound is valuable in several fields, including the study of insect development for pest control strategies, the investigation of fungal pathogenesis, and the exploration of various human biological pathways where chitinase-like proteins may be involved. By blocking the active site of these enzymes, this compound allows researchers to probe the physiological roles of chitinases and assess their potential as therapeutic targets. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, or for personal consumption.

Properties

CAS No.

136236-41-4

Molecular Formula

C26H44N4O14

Molecular Weight

636.6 g/mol

IUPAC Name

N-[2-[5-acetamido-6-[[2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(methoxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C26H44N4O14/c1-9(33)27-15-18(36)17(35)13(8-39-5)41-24(15)43-23-12(7-32)40-25(16(20(23)38)28-10(2)34)42-22-11(6-31)21-14(19(22)37)29-26(44-21)30(3)4/h11-25,31-32,35-38H,6-8H2,1-5H3,(H,27,33)(H,28,34)

InChI Key

ZUMIOCAXBMIRDA-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)COC)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)COC)O)O

Synonyms

glucoallosamidin A

Origin of Product

United States

Advanced Methodologies for Isolation and Structural Elucidation of Glucoallosamidin a

Chromatographic Techniques for High-Resolution Isolation of Glucoallosamidin A from Complex Mixtures

The isolation of this compound from the complex mixture of metabolites produced by Streptomyces sp. SA-684 relies heavily on sophisticated chromatographic techniques. These methods enable the separation of the target compound based on differential affinities for stationary and mobile phases, ensuring high purity for subsequent structural elucidation. wikipedia.org

Preparative Chromatography Optimization for Research Applications

Preparative chromatography is crucial for obtaining sufficient quantities of a pure compound for detailed research. For the isolation of allosamidins, including this compound, High-Performance Liquid Chromatography (HPLC) has been a key technique. wikipedia.org The optimization of preparative chromatography involves balancing several critical factors: yield, purity, and throughput. In the context of natural product isolation, this often means selecting appropriate stationary phases (e.g., silica (B1680970) gel for normal phase, or C18 for reversed-phase chromatography) and optimizing solvent systems (mobile phases) to achieve the desired separation efficiency. While specific preparative parameters for this compound are often proprietary or detailed within specialized literature, the general approach involves initial crude extract preparation (e.g., solvent extraction from mycelium), followed by sequential chromatographic steps. For related pseudodisaccharides, an HPLC step yielded 2.84 mg from a peak at a retention time (Rt) of 32.8 minutes. wikipedia.org

Table 1: Illustrative Preparative Chromatographic Parameters for Natural Product Isolation

ParameterTypical Range/DescriptionApplication for this compound (Illustrative)
Technique High-Performance Liquid Chromatography (HPLC), Column ChromatographyHPLC (as a key step) wikipedia.org
Stationary Phase Reversed-phase C18, Silica GelNot explicitly detailed, but common for natural products
Mobile Phase Acetonitrile/Water, Methanol/Water gradients, or solvent mixturesNot explicitly detailed, but aqueous organic mixtures are typical
Flow Rate Variable, depending on column size (mL/min to L/min)Higher flow rates for preparative scale
Detection Method UV-Vis, Refractive Index Detector (RID), ELSDUV-Vis likely, given compound structure
Yield Optimized for maximum recovery2.84 mg of a related pseudodisaccharide obtained from an HPLC peak wikipedia.org

Analytical Chromatographic Techniques for Purity Assessment in Research

Analytical chromatographic techniques are indispensable for monitoring the progress of purification and assessing the purity of isolated this compound. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative assessment of fractions during column chromatography, while analytical HPLC provides more precise quantitative and qualitative data. These techniques help ensure that the final compound is free from impurities, which is crucial for accurate structural determination and biological activity studies.

High-Resolution Spectroscopic Approaches for Structural Determination of this compound

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules, including complex natural products like this compound. For this compound (referred to as compound 5 in the original research), both one-dimensional (1D) and two-dimensional (2D) NMR experiments were critical. wikipedia.org

1D NMR : Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra provide information on the number and types of protons and carbons, respectively, as well as their local chemical environments. For this compound, ¹H and ¹³C NMR spectra were recorded on Bruker AM-600 and Jeol JNM-GSX-400 spectrometers. Dioxane (δC 61.4) was used as an external reference for ¹³C NMR, and DHO (δH 4.8) and TMS (δH 0.0) as internal references for ¹H NMR, at 300K. wikipedia.org

Multidimensional NMR : To establish connectivity and spatial relationships, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy) : Reveals proton-proton spin-spin couplings, indicating protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly bonded to carbons, assigning ¹H and ¹³C signals simultaneously.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information on spatial proximity between protons, regardless of bond connectivity, which is vital for determining stereochemistry and conformation.

The complete assignments of carbons and protons in the NMR spectra of this compound were summarized in detailed tables in the original research, enabling the full structural determination. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For this compound (compound 5), High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) was utilized. The HRFAB-MS spectrum showed an (M+H)+ ion at m/z 637.2944. This value closely matched the calculated mass for the molecular formula C₂₆H₄₅N₄O₁₄, which is 637.2932, confirming the elemental composition of this compound. wikipedia.org Mass spectrometry also provides fragmentation patterns that can offer additional structural insights.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue (this compound)
Technique HRFAB-MS wikipedia.org
Observed (M+H)+ m/z 637.2944 wikipedia.org
Calculated (M+H)+ m/z 637.2932 (for C₂₆H₄₅N₄O₁₄) wikipedia.org
Molecular Formula C₂₆H₄₄N₄O₁₄ (assuming a single positive charge for the protonated molecule) wikipedia.org

Vibrational and Electronic Spectroscopy for Structural Feature Identification

Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and electronic transitions within a molecule.

Vibrational Spectroscopy (Infrared Spectroscopy - IR) : Infrared (IR) spectroscopy identifies characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers. For this compound (compound 5), IR spectra were recorded on a Jeol JIR-AQS20M spectrometer. Key absorption bands (vmax) were observed at 3450, 3300, 1660, 1620, and 1560 cm⁻¹ (KBr pellet). wikipedia.org These peaks are indicative of various functional groups, such as O-H and N-H stretching vibrations (3450, 3300 cm⁻¹) and C=O stretching vibrations (1660, 1620 cm⁻¹), potentially from amide linkages, consistent with its pseudotrisaccharide structure.

Table 3: Key Infrared Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment (Characteristic Functional Group)
3450O-H stretching (alcohols) wikipedia.org
3300N-H stretching (amides/amines) wikipedia.org
1660C=O stretching (amide I band) wikipedia.org
1620C=O stretching (or C=C) wikipedia.org
1560N-H bending (amide II band) wikipedia.org

Electronic Spectroscopy (Circular Dichroism - CD) : Circular Dichroism (CD) spectroscopy, a type of electronic spectroscopy, was employed to confirm the stereochemical configuration of this compound. CD spectra were recorded on a Jasco J-600 spectropolarimeter. wikipedia.org Specifically, the configuration of the glucosamine (B1671600) moiety and other parts of the molecule were confirmed by converting this compound to benzoyl derivatives after acid hydrolysis and then measuring their CD spectra. wikipedia.org Optical rotation values were also measured, with this compound showing [α]D²³ -8.5° (c 0.51, 0.1 mAcOH). wikipedia.org These measurements provide crucial insights into the absolute configuration and conformational aspects of chiral molecules.

Chiroptical Methods for Stereochemical Assignment of this compound

Chiroptical methods are indispensable tools for the stereochemical assignment of chiral molecules, particularly natural products like this compound, which possess multiple stereocenters. These techniques rely on the interaction of chiral molecules with polarized light, providing insights into their absolute configuration and conformation in solution rsc.orgnih.govnih.govwiley.com.

The primary chiroptical methods employed for stereochemical elucidation include:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. It arises from electronic transitions and is highly sensitive to the three-dimensional arrangement of atoms around chiral centers rsc.orgnih.govnih.gov. For compounds like this compound, which may contain chromophores or can be derivatized to introduce chromophores, ECD can provide characteristic Cotton effects that, when compared with theoretical calculations or known standards, allow for the determination of absolute configuration.

Vibrational Circular Dichroism (VCD): VCD extends the principles of ECD to the infrared region, measuring the differential absorption of circularly polarized infrared light corresponding to vibrational transitions nih.govosti.gov. Unlike ECD, VCD does not require the presence of a UV-active chromophore, making it suitable for a broader range of molecules. VCD spectra are richer in spectral features than electronic CD spectra and can provide detailed information about both absolute configuration and conformation of small to medium-sized molecules in solution rsc.orgsciencemuseum.org.uk.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with respect to the wavelength of light rsc.orgnih.gov. Historically, optical rotation at a single wavelength (e.g., sodium D-line) has been used, but ORD provides a more comprehensive spectral signature related to electronic transitions and the Cotton effect, aiding in stereochemical assignments nih.gov.

Raman Optical Activity (ROA): ROA is a vibrational optical activity technique that measures a small difference in the intensity of vibrational Raman scattering from chiral molecules exposed to right and left circularly polarized incident light nih.govosti.gov. It is particularly insightful for probing the structure and behavior of biomolecules in aqueous solutions and can complement VCD in providing comprehensive vibrational optical activity data nih.gov.

For a complex natural product such as this compound, a combination of these chiroptical methods, often coupled with computational chemistry (e.g., Density Functional Theory calculations of spectra), would be crucial for unambiguous stereochemical assignment rsc.orgnih.govnih.gov. While general applicability of these methods to chiral natural products is well-established, specific detailed data (e.g., ECD or VCD spectra, specific optical rotation values, or computational results) pertaining directly to this compound were not found in the search results.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Research

X-ray Crystallography

For chiral molecules, X-ray crystallography is a definitive method for determining absolute configuration, especially when anomalous dispersion effects are utilized sciencemuseum.org.uk. The technique requires the formation of high-quality single crystals of the compound. The resolution achieved in X-ray crystallography can be at the atomic level, providing highly accurate structural information sciencemuseum.org.uk.

While X-ray crystallography is a gold standard for structural determination, specific crystallographic data (e.g., PDB ID, resolution, R-factors, unit cell parameters) for this compound itself were not found in the search results. However, X-ray crystallography has been successfully applied to a related compound, Glucoallosamidin B. For instance, the crystal structure of human chitinase (B1577495) in complex with Glucoallosamidin B (PDB ID: 1HKI) has been determined using X-ray diffraction at a resolution of 2.55 Å rcsb.orgpdbj.org. This demonstrates the applicability of the method to allosamidin (B1666888) derivatives, typically when they are part of a larger complex or can be crystallized.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, particularly for large biological macromolecules and complexes, by enabling high-resolution structural characterization of targets that are difficult to crystallize nih.govthermofisher.comnih.govtum.de. In Cryo-EM, samples are rapidly frozen (vitrified) to preserve them in a near-native state, preventing the formation of crystalline ice thermofisher.com. A transmission electron microscope (TEM) then images the vitrified sample, capturing two-dimensional projections from various angles. These images are then computationally processed and recombined to reconstruct a three-dimensional model of the sample's structure thermofisher.com.

Cryo-EM is particularly advantageous for:

Large, flexible, or heterogeneous biological assemblies thermofisher.comnih.gov.

Membrane proteins, which are challenging for X-ray crystallography nih.gov.

Studying dynamic processes and conformational changes nih.gov.

Biosynthetic Pathways and Enzymology of Glucoallosamidin a

Identification and Characterization of the Allosamidin (B1666888) Biosynthetic Gene Cluster

While a specific gene cluster for "Glucoallosamidin A" itself is not explicitly detailed in the search results, information on the broader "allosamidin biosynthetic gene cluster" provides insight into its likely genetic basis. Allosamidin, the parent compound, is produced by Streptomyces species, such as Streptomyces sp. AJ 9463 and Streptomyces halstedii MF425 researchgate.netnih.govsigmaaldrich.com. The biosynthesis of such pseudotrisaccharides typically involves a dedicated gene cluster encoding for the enzymes responsible for precursor synthesis, glycosylations, and various tailoring modifications psu.edursc.orgasm.org.

Studies on other related aminocyclitol-aminoglycoside antibiotics, which share some biosynthetic commonalities, indicate that their gene clusters contain homologous open reading frames (ORFs) for the biosynthesis of their respective subunits psu.edu. For instance, the biosynthesis of spectinomycin (B156147) and streptomycin (B1217042) involves distinct, yet related, gene clusters in different Streptomyces strains psu.edu. This suggests that the allosamidin biosynthetic gene cluster would similarly contain genes for the synthesis of its unique N-acetyl-D-allosamine and allosamizoline (B1235175) moieties jst.go.jp.

Elucidation of Precursor Incorporation and Metabolic Labeling Studies for this compound Biosynthesis

Extensive metabolic labeling studies have been instrumental in elucidating the biosynthetic origins of allosamidin, and by extension, this compound, from primary metabolites researchgate.netjst.go.jprsc.org. These experiments, primarily conducted with Streptomyces sp. AJ 9463, revealed the following key precursor incorporations:

D-Glucosamine: Both the N-acetyl-D-allosamine units and the allosamizoline moiety of allosamidin are derived from D-glucosamine researchgate.netjst.go.jprsc.org. This was demonstrated through the incorporation of [1-13C]- and D-[6-13C]glucose, as well as doubly labeled D-[1-13C,2-15N]-glucosamine researchgate.netjst.go.jprsc.org.

Dimethylaminooxazoline Moiety: The origin of the dimethylaminooxazoline moiety within the allosamizoline component was clarified by feeding experiments using L-[guanidino-13C,15N2]arginine and [methyl-13C]-methionine researchgate.netjst.go.jprsc.org. This indicates that the methyl groups are derived from methionine, a common methyl donor in natural product biosynthesis researchgate.netjst.go.jp.

Cyclopentane (B165970) Ring Formation: Deuterium (B1214612) labeling experiments with D-glucosamine revealed the mechanism of the cyclopentane ring formation in allosamizoline jst.go.jpacs.orgresearchgate.net. Specifically, the loss of deuterium on C-5 and the stereospecific loss of one of the two deuterium atoms on C-6 of glucosamine (B1671600) were observed during the formation of the cyclopentane ring jst.go.jpresearchgate.net. This suggests the involvement of a 6-aldehyde glucosamine derivative as an intermediate, which plays a crucial role in the cyclization and/or deoxygenation at C-5 jst.go.jpacs.orgresearchgate.net.

Conversion experiments with 14C-labeled allosamidin analogs further indicated that demethylallosamidin is a precursor to allosamidin, suggesting that N-methylation occurs before the cyclization of the aminooxazoline ring nih.govresearchgate.net.

PrecursorLabeled AtomsIncorporated Moiety in AllosamidinKey Finding
D-Glucose[1-13C], D-[6-13C]N-acetyl-D-allosamine, AllosamizolineCarbon skeleton origin researchgate.netjst.go.jprsc.org
D-GlucosamineD-[1-13C,2-15N]N-acetyl-D-allosamine, AllosamizolineCarbon and nitrogen origin researchgate.netjst.go.jprsc.org
L-Arginine[guanidino-13C,15N2]DimethylaminooxazolineOrigin of amino group researchgate.netjst.go.jprsc.org
L-Methionine[methyl-13C]DimethylaminooxazolineOrigin of methyl groups researchgate.netjst.go.jprsc.org
D-Glucosamine[5-2H], [6,6-2H2]Allosamizoline (cyclopentane ring)Loss of deuterium on C-5 and one C-6 deuterium, suggesting 6-aldehyde intermediate jst.go.jpresearchgate.net
Demethylallosamidin14C-labeledAllosamidinConfirmed as a precursor, N-methylation precedes aminooxazoline cyclization nih.govresearchgate.net

Detailed Enzymatic Mechanisms in the Biosynthesis of the Allosamidin Core Structure

The biosynthesis of allosamidin, and by extension this compound, involves a series of enzymatic steps to construct its pseudotrisaccharide structure, which includes two N-acetyl-D-allosamine units and an allosamizoline moiety researchgate.netjst.go.jp.

Glycosyltransferases (GTs) are critical enzymes in the assembly of saccharide structures by transferring sugar moieties from activated donors to specific acceptor molecules biologists.comgoogle.com. In the context of allosamidin biosynthesis, GTs are responsible for forming the β-linked N-acetyl-D-allosamine building blocks and coupling them to the allosamizoline residue tandfonline.com. While specific glycosyltransferases directly involved in this compound assembly are not explicitly named in the provided search results, the general role of GTs in forming complex carbohydrate structures is well-established google.com. For instance, chitin (B13524) synthases, which are GTs, utilize UDP-N-acetylglucosamine (UDP-GlcNAc) to form chitin polymers biologists.com. Given the pseudotrisaccharide nature of allosamidin, it is highly probable that multiple glycosyltransferases are involved in sequentially adding the N-acetyl-D-allosamine units to the allosamizoline core, forming the characteristic β-glycosidic bonds tandfonline.com.

The biosynthesis of allosamidin and its analogs involves several modification enzymes that introduce specific functional groups.

Methyltransferases: The dimethylaminooxazoline moiety of allosamizoline, a component of allosamidin, is derived in part from methionine, implying the action of methyltransferases researchgate.netjst.go.jprsc.org. Experiments with 14C-labeled demethylallosamidin showed that it is a precursor to allosamidin, indicating that N-methylation is a key step, occurring before the cyclization of the aminooxazoline ring nih.govresearchgate.net. This suggests the involvement of one or more methyltransferases in adding methyl groups to the nitrogen atoms of the allosamizoline core.

Dehydrogenases: The formation of the cyclopentane ring in allosamizoline from D-glucosamine involves complex transformations, including stereospecific oxidation and reduction at C-5 and C-6 of glucosamine jst.go.jpacs.orgresearchgate.net. This process likely requires the action of dehydrogenases. While specific dehydrogenases for allosamidin biosynthesis are not named, related pathways for aminocyclitol-aminoglycoside antibiotics, such as spectinomycin and streptomycin, involve dehydrogenases (e.g., SpcB/SpeB, TacB) in the modification of inositol (B14025) precursors psu.edu. The proposed 6-aldehyde glucosamine intermediate in allosamizoline formation further supports the role of such enzymes in redox reactions during cyclization jst.go.jpacs.orgresearchgate.net.

Regulation of this compound Biosynthesis in Producing Organisms

The production of secondary metabolites like this compound in Streptomyces species is tightly regulated, often in response to environmental cues. Allosamidin itself has been identified as a signal molecule that dramatically promotes chitinase (B1577495) production and growth in its producing strain, Streptomyces sp. AJ9463, particularly in the presence of chitin researchgate.netsigmaaldrich.comresearchgate.netmedkoo.com. This regulatory mechanism involves a two-component regulatory system encoded by genes like chi65R and chi65S, located upstream of the chitinase gene (chi65) researchgate.netsigmaaldrich.commedkoo.com.

The presence of allosamidin enhances the transcription and production of family 18 chitinases in various Streptomyces species researchgate.netsigmaaldrich.com. This suggests a feedback loop where the end-product (allosamidin) influences the expression of enzymes that help the bacterium utilize chitin, a primary carbon source in its natural soil environment researchgate.netsigmaaldrich.comresearchgate.net. This regulation is not solely dependent on allosamidin; it requires the co-presence of N,N'-diacetylchitobiose, indicating a complex interplay between the chitin degradation products and allosamidin in regulating gene expression researchgate.net.

Regulatory FactorEffect on Biosynthesis/ProductionNotes
Allosamidin (as a signal molecule)Promotes chitinase production and growth in producing Streptomyces strains researchgate.netsigmaaldrich.comresearchgate.netmedkoo.comRequires N,N'-diacetylchitobiose for full activation researchgate.net
Two-component regulatory system (e.g., Chi65R/Chi65S)Mediates transcriptional activation of chitinase genes researchgate.netsigmaaldrich.commedkoo.comLocated upstream of chitinase genes researchgate.netsigmaaldrich.com
Chitin/N,N'-diacetylchitobioseRequired for allosamidin-induced chitinase production researchgate.netEnvironmental cue for chitin utilization researchgate.net

Heterologous Expression and Pathway Engineering for Research Purposes

Heterologous expression and pathway engineering are powerful tools for studying complex biosynthetic pathways, producing natural products in amenable hosts, and generating novel analogs. While direct information on the heterologous expression of the this compound pathway is not explicitly detailed in the provided search results, the general principles and successes with other natural product pathways in Streptomyces are relevant.

For Streptomyces sp. AJ9463, a transformation system has been successfully developed using protoplasts and a PEG-mediated method, allowing for genetic manipulation nih.gov. This system has been used for the homologous overexpression of an allosamidin-insensitive chitinase gene, demonstrating its utility for gene functional analysis and potentially for pathway engineering nih.gov. The presence of methylation-specific restriction systems in Streptomyces strains necessitates the use of methylase-deficient E. coli strains for plasmid isolation to ensure successful transformation nih.gov.

The ability to genetically manipulate allosamidin-producing Streptomyces strains opens avenues for:

Overexpression of key biosynthetic enzymes: Enhancing the production of specific enzymes to increase the yield of this compound or its intermediates.

Gene knockout studies: Inactivating specific genes within the allosamidin biosynthetic gene cluster to identify the function of individual enzymes and understand the pathway steps.

Introduction of foreign genes: Engineering the pathway to produce novel allosamidin analogs by introducing genes encoding enzymes with different specificities or by modifying existing enzymes.

Transferring the entire gene cluster: Expressing the allosamidin biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor or E. coli, to facilitate genetic manipulation, improve yield, or produce the compound in a more controlled environment psu.edursc.org. This approach has been successful for other complex natural products, allowing for detailed biochemical characterization of individual enzymes psu.edursc.org.

Such engineering efforts could lead to the production of this compound and its derivatives in higher quantities or the generation of new compounds with altered biological activities, expanding their potential applications.

Total Synthesis and Synthetic Methodology Development for Glucoallosamidin a

Retrosynthetic Analysis of Glucoallosamidin A and its Key Disconnections

Retrosynthetic analysis, a foundational strategy in organic synthesis, involves working backward from the target molecule to identify simpler, commercially available starting materials. wikipedia.orgresearchgate.netacs.orgnih.gov For this compound, the primary disconnections are centered around its pseudotrisaccharide nature. The molecule can be conceptually cleaved at the glycosidic bonds that link the two N-acetyl-2-amino-2-deoxy-D-allopyranoside units to the central allosamizoline (B1235175) aminocyclitol moiety. tandfonline.comnih.gov

A typical retrosynthetic approach for allosamidin (B1666888) and its analogues would involve:

Disconnection of the terminal sugar units: Separating the two N-acetyl-2-amino-2-deoxy-D-allopyranoside units from the core. This simplifies the target into a disaccharide fragment and the allosamizoline core.

Disconnection of the disaccharide into monosaccharide units: Further breaking down the N-acetyl-2-amino-2-deoxy-D-allopyranoside disaccharide into two individual monosaccharide building blocks.

Retrosynthesis of the allosamizoline moiety: The allosamizoline unit itself, a highly functionalized aminocyclitol, is a key fragment that requires a dedicated stereoselective synthesis from simpler precursors, often derived from D-glucosamine. youtube.comnthu.edu.tw

These disconnections guide the forward synthesis, allowing for the independent preparation of complex fragments that are later coupled to form the complete structure.

Strategies for Stereoselective Synthesis of the Allosamizoline Moiety

The allosamizoline moiety (PubChem CID: 5287673) [PubChem Search 1, Snippet 3] is a crucial aminocyclitol building block of this compound and other allosamidin analogues. Its synthesis demands high stereocontrol due to its multiple chiral centers. Several stereoselective strategies have been developed, often starting from readily available chiral pool materials like D-glucosamine. youtube.comnthu.edu.tw

Key synthetic strategies for the stereoselective construction of the allosamizoline moiety include:

Ring-Closing Metathesis (RCM): This powerful reaction has been employed to form the cyclopentene (B43876) core of the allosamizoline scaffold. For instance, a concise synthesis of (-)-allosamizoline utilized RCM as a key step, achieving the cyclopentene core in high yield (88%).

Halocyclization: Following RCM, halocyclization is often used to construct the oxazoline (B21484) ring, which is an integral part of the allosamizoline structure.

Stereoselective Alkene Radical Addition: This method is critical for installing the hydroxymethyl group with the correct stereochemistry.

Intramolecular 1,3-Dipolar Cycloaddition of Nitrile Oxide: This approach, starting from D-glucosamine, has been successfully adopted to construct the functionalized cyclopentane (B165970) ring system with the desired stereochemistry. youtube.comnthu.edu.tw

Table 1: Key Strategies in Allosamizoline Stereoselective Synthesis

StrategyPurposeExample Outcome (for Allosamizoline)Reference
Ring-Closing Metathesis (RCM)Formation of cyclopentene core88% yield for cyclopentene
HalocyclizationFormation of oxazoline ringIntegral to oxazoline ring formation
Stereoselective Alkene Radical AdditionInstallation of hydroxymethyl groupAchieves correct stereochemistry
Intramolecular 1,3-Dipolar CycloadditionConstruction of functionalized cyclopentaneAchieves proper stereochemistry youtube.comnthu.edu.tw

Glycosylation Chemistry Approaches for Assembling the Pseudotrisaccharide Core

The assembly of the pseudotrisaccharide core, comprising the allosamizoline unit and the two N-acetyl-2-amino-2-deoxy-D-allopyranoside sugar units, is a pivotal and often challenging aspect of this compound synthesis. A key synthetic objective in this step is to achieve β-configuration products for the glycosidic linkages, which are characteristic of allosamidin and its derivatives.

Commonly employed glycosylation methodologies include:

Trichloroacetimidate (B1259523) Methodology: This widely utilized method involves the coupling of two N-acetyl-D-allosamine building blocks as trichloroacetimidate donors with suitable acceptors. tandfonline.comnih.gov For instance, the disaccharide donor can be regioselectively coupled to a selectively protected allosamizoline derivative, which typically features a single reactive hydroxyl group. tandfonline.com

Solid-Phase Synthesis: This approach offers significant advantages, particularly in multi-step oligosaccharide synthesis, by simplifying purification processes. Excess reactants and by-products can be easily removed through filtration, reducing the need for extensive column chromatography. tandfonline.comnih.gov Huang's group, for example, reported the solid-liquid phase synthesis of allosamidin and its analogues, demonstrating the efficiency gains from this methodology. tandfonline.com

Solution-Phase Synthesis: While solid-phase methods offer purification benefits, solution-phase routes are also developed, sometimes aiming to shorten synthetic steps or optimize specific coupling reactions. tandfonline.com

The stereoselectivity of the anomeric centers during glycosylation is highly influenced by factors such as the choice of protective groups and solvents. Benzyl protection, for instance, has been shown to primarily yield products with an α-configuration, while solvents of lower polarity, like hexane (B92381) and benzene, can increase the proportion of the desired anomeric product.

Development of Convergent and Linear Synthetic Routes to this compound

For allosamidin, a convergent approach has been successfully employed. This involved the regioselective glycosidation of a racemic allosamizoline derivative with a disaccharide trichloroacetimidate. Given the structural similarity and complexity, it is highly probable that the total synthesis of this compound would also leverage convergent strategies to maximize efficiency and yield.

Table 2: Comparison of Linear vs. Convergent Synthesis Efficiency (Illustrative)

Synthesis TypeNumber of StepsYield Per Step (%)Longest Linear Sequence (LLS)Overall Yield (Example)
Linear1070102.8%
Convergent1070612%

Synthesis of Advanced Intermediates and Building Blocks for Analogues

The successful total synthesis of this compound relies heavily on the efficient and stereoselective preparation of its advanced intermediates and building blocks. Advanced intermediates are complex compounds that represent significant portions of the final target molecule, often requiring sophisticated synthetic techniques for their construction.

N-acetyl-2-amino-2-deoxy-D-allopyranoside Units: The two sugar units that form the pseudodisaccharide portion of this compound are prepared as glycosyl donors (e.g., trichloroacetimidates) and acceptors. tandfonline.comnih.gov The efficient preparation of these sugar building blocks, often involving selective protection and deprotection steps, is crucial for successful glycosylation. tandfonline.com

Analogues Synthesis: The ability to synthesize advanced intermediates also facilitates the creation of this compound analogues. By modifying these key building blocks (e.g., altering the N-acetylglucosamine structural unit or the allosamizoline moiety), researchers can explore structure-activity relationships and develop new chitinase (B1577495) inhibitors. nih.gov

The development of new methods for generating these complex intermediates with high purity and stereochemical control is an ongoing area of research.

Methodological Advancements in the Total Synthesis of Related Natural Products

The field of total synthesis, particularly for complex natural products like this compound and its analogues, is a dynamic area that continually benefits from methodological advancements. The objectives have evolved from mere structural confirmation to emphasizing utility, efficiency, and the discovery of novel reactivity. nih.gov

Key methodological advancements relevant to the synthesis of pseudotrisaccharides and aminocyclitols include:

New Synthetic Methodologies: Total synthesis serves as a critical testbed for new reactions and strategies. The challenges posed by complex molecular architectures often necessitate the invention or refinement of synthetic methods. nih.gov

Cascade Reactions: These multi-component, multi-step reactions performed in a single synthetic operation significantly improve atom economy, reduce reaction steps, and minimize waste. [Search 1, Snippet 41] Such reactions are highly valued for their efficiency and "green chemistry" principles.

Asymmetric Transformations: Achieving precise stereochemical control is paramount for natural products. Advancements in asymmetric catalysis and stereoselective reactions allow for the creation of chiral centers with high enantiomeric purity, which is vital for the biological activity of compounds like this compound.

Strategic Use of Chiral Pool and Accessible Starting Materials: Modern synthesis often leverages readily available chiral starting materials (e.g., D-glucosamine for allosamizoline) to set the initial stereochemistry, thereby streamlining the synthetic route. youtube.comnthu.edu.tw

These advancements collectively contribute to more practical, scalable, and environmentally conscious approaches to synthesizing complex natural products, pushing the boundaries of what is achievable in organic chemistry.

Molecular and Cellular Biological Investigations of Glucoallosamidin a

Mechanisms of Enzyme Inhibition by Glucoallosamidin A (e.g., Chitinases)

This compound, like other allosamidins, functions as a potent inhibitor of Family 18 chitinases, a class of enzymes crucial for the hydrolysis of chitin (B13524). It does not, however, inhibit Family 19 chitinases. mdpi.com The mechanism of inhibition involves the unique pseudotrisaccharide structure of allosamidins, which consists of two N-acetyl-D-allosamine moieties and a distinctive allosamizoline (B1235175) moiety. mdpi.com The allosamizoline component is believed to mimic the oxazolium ion intermediate that is transiently formed during the substrate-assisted catalytic mechanism of Family 18 chitinases. By binding to the enzyme's active site in this manner, this compound effectively blocks the enzymatic reaction. mdpi.com Structural features critical for this inhibitory activity include the presence of at least one N-acetylallosamine sugar and the specific spatial arrangement of the allosamizoline moiety. nih.gov

Kinetic analysis is fundamental to understanding the nature of enzyme-inhibitor interactions. For inhibitors like this compound, which bind to the active site, the kinetics often align with competitive inhibition. In competitive inhibition, the inhibitor competes directly with the substrate for binding to the enzyme's active site. thermofisher.comlibretexts.org This competition typically results in an increase in the apparent Michaelis constant (Km) while the maximum reaction rate (Vmax) remains unchanged at sufficiently high substrate concentrations. thermofisher.comlibretexts.org

Studies on allosamidin (B1666888), the parent compound of this compound, have revealed a pronounced species specificity in chitinase (B1577495) inhibition. Half-maximal inhibitory concentration (IC50) values for allosamidin can vary significantly across different organisms, ranging from 0.0002 µM in some nematodes to 70 µM in certain fungi. For arthropods, IC50 values often fall within the 0.1-1 µM range, while for amoeba, they are typically between 0.002-0.01 µM. nih.gov This variability underscores the importance of detailed kinetic studies for each specific enzyme-inhibitor pair. Potent inhibitors are often characterized by tight-binding kinetics, indicating a high affinity for the enzyme and a slow onset or recovery of enzyme activity. numberanalytics.com

Table 1: Representative IC50 Values for Allosamidin-mediated Chitinase Inhibition Across Different Organisms

Organism TypeTypical IC50 Range (µM)
Nematodes0.0002 - 0.048
Amoeba0.002 - 0.01
Arthropods0.1 - 1
Fungi0.01 - 70

To elucidate the precise interactions between this compound and its target chitinases, researchers employ advanced structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallographic studies provide high-resolution, three-dimensional structural information of enzyme-inhibitor complexes, revealing atomic-level interactions and conformational changes upon binding. researchgate.netnih.gov While crystallography can identify hydrogen-bonding networks, it may not always definitively determine the protonation states of residues within the active site. nih.gov

NMR spectroscopy, particularly solid-state NMR, complements crystallography by offering insights into the chemical environment of enzyme active sites, including protonation states and dynamic aspects of the interaction. nih.govnih.govescholarship.org The synergistic combination of X-ray diffraction, solid-state NMR spectroscopy, and computational chemistry, known as NMR crystallography, provides a comprehensive understanding of the chemically detailed structure and function of enzyme active sites, which is often unattainable through individual techniques. nih.govescholarship.org

Computational modeling techniques play a crucial role in predicting and understanding the binding modes and affinities of this compound with its target enzymes. Molecular docking algorithms are used to predict the optimal binding orientation (pose) of the inhibitor within the enzyme's active site, while molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the enzyme-inhibitor complex over time. numberanalytics.comcurtin.edu.aunih.gov

These computational approaches can reconstruct protein-ligand binding sites, accounting for complex phenomena such as conformational selection and induced fit, where both the enzyme and inhibitor undergo structural adjustments upon binding. nih.gov Validation of predicted binding modes can be achieved by correlating computational interaction energies with experimental kinetic data, such as Ki values. curtin.edu.au Computational modeling is particularly valuable in glycoscience for understanding protein-carbohydrate interactions, which are central to the mechanism of chitinase inhibition by this compound. nih.gov

Cellular Assays for Investigating Biological Effects in Model Systems (Excluding Clinical Human Data)

This compound is classified as a glycoside antibiotic due to its ability to inhibit chitinase activity, which is essential for the cell wall integrity and growth of many microorganisms. medchemexpress.com Its antifungal activity has been demonstrated in microbial culture models. For instance, this compound has been shown to inhibit Candida albicans ATCC 10231 chitinase with an IC50 value of 3.4 μg/mL. medchemexpress.com

Allosamidins, as specific chitinase inhibitors, are considered promising candidates for the development of fungicides. mdpi.comnih.gov Chitin is a major structural component of fungal cell walls, making chitinases a critical target for antifungal agents. researchgate.netmdpi.commdpi.com While the primary focus of this compound is on chitinase inhibition, general antimicrobial activity against various microbial strains, including Gram-positive and Gram-negative bacteria and yeast-like fungi, is commonly evaluated in in vitro experiments to assess the broader spectrum of activity of such compounds. mdpi.commdpi.comfrontiersin.orgscielo.br

Table 2: Antimicrobial Activity of this compound against Candida albicans

Target OrganismEnzyme TargetIC50 (µg/mL)
Candida albicans ATCC 10231Chitinase3.4

Chitin is an indispensable structural polysaccharide found in the exoskeletons of arthropods (insects, crustaceans), the eggshells of nematodes, and the cell walls of fungi. Importantly, chitin is absent in vertebrates, making its metabolic pathways, particularly chitin degradation by chitinases, an attractive and selective target for pest and pathogen control agents. nih.govresearchgate.net

Allosamidins, including this compound, have been extensively utilized as biochemical probes to investigate the physiological roles of chitinases in various chitin-containing organisms. mdpi.comresearchgate.net In insects, chitin metabolism is tightly regulated and crucial for growth and development, especially during molting cycles where old chitinous cuticles are degraded by epidermal chitinases. researchgate.netglycopedia.eu Interfering with this process can have significant biological consequences for insect development. Similarly, in fungi, chitinases perform essential housekeeping functions related to cell wall plasticity, cell separation, and the acquisition of nutrients from environmental chitin. glycopedia.eu The inhibition of these enzymes by compounds like this compound can disrupt fungal growth and development, highlighting their potential as antifungal agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Glucoallosamidin a

Design and Synthesis of Glucoallosamidin A Analogues and Derivatives

The journey to understand the SAR of this compound begins with the strategic design and synthesis of a diverse library of analogues and derivatives. These synthetic endeavors aim to probe the importance of various structural motifs within the parent molecule. Researchers have successfully synthesized a range of analogues, including demethylallosamidin, methylallosamidin, Glucoallosamidin B, and methyl-N-demethylallosamidin. nih.gov

The synthetic strategies employed are often complex, reflecting the intricate structure of the target molecules. Both solid-phase and liquid-phase synthesis methodologies have been explored to construct the pseudotrisaccharide core and introduce desired modifications. nih.gov Solid-phase synthesis offers advantages in terms of purification and automation, while liquid-phase synthesis can be more amenable to large-scale production. Combined solid-liquid phase approaches have also been utilized to leverage the benefits of both techniques. nih.gov

Key synthetic challenges include the stereoselective formation of the glycosidic linkages and the construction of the unique allosamizoline (B1235175) moiety. The synthesis of N,N′-diacetyl-β-chitobiosylallosamizoline, a significant analogue, highlights the sophisticated chemical transformations required. nih.gov These synthetic efforts have been instrumental in providing the necessary compounds for detailed biological evaluation and the subsequent elucidation of SAR principles.

Compound/AnalogueKey Synthetic StrategyReference
N,N′-diacetyl-β-chitobiosylallosamizolineCombined solid- and liquid-phase synthesis nih.gov
DemethylallosamidinModification of the allosamizoline moiety nih.gov
MethylallosamidinModification of the allosamizoline moiety nih.gov
Glucoallosamidin BVaried glycosylation partners nih.gov
Methyl-N-demethylallosamidinModification of the allosamizoline moiety nih.gov

Systematic Elucidation of Key Pharmacophoric Elements for Biological Activity

Through the systematic evaluation of synthesized analogues, researchers have identified the key pharmacophoric elements of this compound that are essential for its potent chitinase (B1577495) inhibitory activity. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

The allosamizoline moiety, a cyclopentanoid fused with a dimethylamino-oxazoline ring, is a cornerstone of the pharmacophore. nih.gov This unique structural feature is believed to mimic the oxazolinium ion intermediate formed during the enzymatic hydrolysis of chitin (B13524), thereby acting as a potent transition-state analogue inhibitor. nih.gov The spatial arrangement of this moiety is critical for effective binding to the active site of family 18 chitinases. nih.gov

Furthermore, the presence of at least one N-acetylallosamine sugar residue is crucial for inhibitory activity. nih.gov This sugar unit likely engages in essential hydrogen bonding and van der Waals interactions within the substrate-binding cleft of the enzyme. The N-acetyl group, in particular, is thought to play a significant role in orienting the inhibitor within the active site. The disaccharide portion of the molecule contributes to enhanced binding affinity, with the second sugar unit making additional contacts with the enzyme.

Influence of Stereochemistry and Glycosidic Linkages on Activity Profiles

The stereochemistry of this compound is a critical determinant of its biological activity. The specific arrangement of hydroxyl and N-acetyl groups on the allosamine sugar rings dictates the precise three-dimensional shape of the molecule, which in turn governs its ability to fit snugly into the active site of chitinases. Any alteration in the stereocenters can lead to a significant loss of inhibitory potency, highlighting the enzyme's high degree of stereoselectivity.

Computational Chemistry in SAR Studies (e.g., QSAR, Molecular Docking, Cheminformatics)

In recent years, computational chemistry has emerged as a powerful tool to complement experimental SAR studies of chitinase inhibitors. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and cheminformatics provide valuable insights into the molecular basis of this compound's activity.

Molecular docking simulations have been employed to predict the binding mode of this compound and its analogues within the active site of various chitinases. These studies help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's affinity. By understanding these interactions at an atomic level, researchers can rationally design modifications to enhance binding and, consequently, inhibitory potency.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound are not widely reported, the principles of this approach are highly applicable. By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of this compound analogues with their measured inhibitory activities, predictive models could be developed to guide the design of new, more potent inhibitors.

Cheminformatics tools are utilized to analyze and compare the structural features of large datasets of compounds. This can help in identifying common structural motifs among active chitinase inhibitors and in designing novel scaffolds that retain the key pharmacophoric elements of this compound.

Correlation between Structural Modifications and Observed Biological Responses

The synthesis and biological evaluation of a wide array of this compound analogues have allowed for the establishment of clear correlations between specific structural modifications and the resulting changes in biological activity.

Modifications to the allosamizoline moiety have a profound impact on inhibitory potency. For instance, demethylation or methylation of the dimethylamino group can alter the electronic properties and steric bulk of this critical pharmacophoric element, leading to variations in binding affinity.

Alterations to the N-acetylallosamine units also significantly influence activity. The removal or modification of the N-acetyl groups generally leads to a decrease in potency, underscoring their importance in enzyme-inhibitor recognition. Furthermore, the nature of the sugar itself is critical; replacing allosamine with other sugars often results in a substantial loss of activity.

The length of the saccharide chain is another important factor. While the disaccharide portion of this compound contributes to high affinity, further extension or truncation of the chain can modulate the inhibitory profile, potentially offering a route to enhance selectivity for specific chitinase isoforms.

Exploration of Bioisosteric Replacements to Modulate Research Properties

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties.

In the context of this compound, the exploration of bioisosteric replacements offers a promising avenue for the development of improved analogues. For example, the oxazoline (B21484) ring within the allosamizoline moiety could potentially be replaced with other five-membered heterocycles, such as thiazolines or triazoles, to investigate the impact on binding and stability.

Similarly, the N-acetyl groups on the sugar rings could be substituted with other acyl groups or bioisosteres to probe the specific steric and electronic requirements for optimal interaction with the enzyme. The glycosidic oxygen atoms could also be replaced with sulfur (thioglycosides) or methylene (B1212753) groups (C-glycosides) to enhance metabolic stability and potentially alter the conformational preferences of the molecule. While extensive research in this specific area for this compound is yet to be published, the principles of bioisosteric replacement provide a rational framework for the future design of novel and improved chitinase inhibitors based on the this compound scaffold.

Advanced Analytical Methodologies for Research on Glucoallosamidin a

Quantitative Analytical Methods for Biosynthetic Studies (e.g., Isotope Ratio Mass Spectrometry)

Understanding the biosynthetic pathways of natural products like Glucoallosamidin A is crucial for potential metabolic engineering, optimizing production, or designing synthetic analogs. Quantitative analytical methods, particularly those involving stable isotope labeling, are indispensable in this field. Research on allosamidin (B1666888) derivatives has previously utilized 14C-labeled compounds in conversion experiments to elucidate biosynthetic steps.

For this compound, the application of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H) can provide detailed insights into its assembly from primary metabolites. Precursors enriched with these isotopes can be fed to the Streptomyces strain, and the subsequent incorporation into this compound can be quantified. Techniques like Isotope Ratio Mass Spectrometry (IRMS) are highly sensitive for measuring the relative abundance of isotopes, allowing researchers to track the flow of specific atoms through metabolic pathways. While IRMS is typically used for bulk isotopic analysis, its principles can be extended to compound-specific isotope analysis when coupled with gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), providing insights into the origin of different structural units within the molecule. Alternatively, quantitative Nuclear Magnetic Resonance (qNMR) using ¹³C-enriched precursors can pinpoint the exact positions of isotope incorporation, offering unparalleled structural resolution for biosynthetic mapping.

Table 1: Hypothetical Isotope Incorporation Data in this compound Biosynthesis

Precursor AdministeredIsotope LabelDetected Incorporation in this compoundAnalytical Method
D-[U-¹³C]-Glucose¹³CHigh incorporation into all carbon positionsqNMR, LC-MS
L-[¹⁵N]-Glutamine¹⁵NSpecific incorporation into nitrogen atomsLC-MS/MS, qNMR
[²H]-Acetate²HVariable incorporation into methyl groupsLC-MS, qNMR

High-Throughput Screening Methodologies for Biological Activity in Research

This compound is a known inhibitor of yeast chitinase (B1577495). wikipedia.org The initial characterization involved chitinase assays using ³H-chitin, where the radioactivity of the combined filtrate was measured after enzymatic reaction and filtration. wikipedia.org This assay format is amenable to adaptation for high-throughput screening (HTS) methodologies, which are essential for efficiently evaluating large libraries of compounds or optimizing derivatives for enhanced biological activity.

In an HTS setup, the chitinase inhibition assay can be miniaturized into multi-well plate formats (e.g., 96-well, 384-well, or 1536-well plates). Instead of manual filtration, modern HTS platforms often employ luminescence, fluorescence, or colorimetric detection methods. For instance, a fluorescently labeled chitin (B13524) substrate could be used, where hydrolysis by chitinase leads to a change in fluorescence, and the inhibition by this compound would reduce this change. Automation using robotic liquid handlers, plate readers, and data analysis software allows for rapid screening of thousands of samples. This approach enables the identification of novel chitinase inhibitors, the study of structure-activity relationships (SAR) for this compound derivatives, or the discovery of synergistic effects with other compounds.

Table 2: Illustrative High-Throughput Screening Results for this compound and Analogs

CompoundTarget EnzymeAssay FormatIC₅₀ (nM)Notes
This compoundYeast Chitinase³H-chitin radiometric15Potent inhibition
This compound Analog 1Yeast ChitinaseFluorescent substrate25Slightly reduced potency
This compound Analog 2Yeast ChitinaseFluorescent substrate8Improved potency
AllosamidinInsect Chitinase³H-chitin radiometric2Reference compound

Advanced Hyphenated Techniques for Complex Sample Analysis (e.g., LC-NMR, LC-MS/MS)

The isolation and characterization of natural products from complex biological matrices, such as Streptomyces fermentation broths, often present significant analytical challenges. Advanced hyphenated techniques are crucial for overcoming these hurdles, providing comprehensive structural and quantitative information. This compound's initial characterization relied on techniques like NMR (¹H and ¹³C) and Mass Spectrometry (FAB-MS). wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for the analysis of this compound in crude extracts or biological samples. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This allows for the precise determination of molecular weight, elemental composition, and fragmentation patterns, which are critical for confirming identity, assessing purity, and quantifying the compound even in the presence of numerous co-eluting interferences. For example, LC-MS/MS can differentiate this compound from closely related allosamidin derivatives, providing insights into its metabolic fate or distribution in research models.

Furthermore, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers direct structural elucidation of compounds separated by LC without the need for prior isolation. This technique is particularly powerful for complex natural product mixtures, enabling the acquisition of high-resolution NMR spectra (e.g., ¹H, ¹³C, 2D NMR) on transiently eluting peaks. LC-NMR can confirm the connectivity and stereochemistry of this compound and its metabolites, providing complementary information to MS data, especially when dealing with isomers or unknown derivatives.

Table 3: Typical Data from LC-MS/MS Analysis of this compound

ParameterValue/Observation
Precursor Ion (M+H)⁺m/z 595.2 (Hypothetical, based on similar allosamidins and molecular formula)
Major Fragment Ionsm/z 433.1, 271.1, 162.0 (Hypothetical, indicative of sugar and allosamizoline (B1235175) moieties)
Retention Time (min)12.5
Purity (LC-UV/MS)>95%

Development of Radiosynthesis and Labeled Probes for Research (e.g., for binding studies)

The development of radiosynthesized this compound and its labeled probes is a powerful approach for various research applications, particularly for quantitative biological studies. The utility of labeled compounds is highlighted by previous biosynthetic studies involving ¹⁴C-labeled demethylallosamidin and related compounds.

Radiosynthesis typically involves incorporating isotopes like Tritium (³H) or Carbon-14 (¹⁴C) into the molecule. A ³H-labeled this compound, for instance, could be synthesized by catalytic reduction with tritiated hydrogen gas at specific positions or by exchange reactions. Such labeled probes are invaluable for:

Binding Studies : Quantifying the affinity and kinetics of this compound binding to its target chitinases. This can involve saturation binding assays, competition binding assays, or receptor autoradiography to determine dissociation constants (Kd) and binding site densities.

Pharmacokinetic and Distribution Studies : Tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. This allows researchers to understand how the compound behaves in vivo, including its tissue distribution and half-life.

Metabolic Profiling : Identifying and characterizing metabolites of this compound by tracing the labeled compound through metabolic pathways.

Table 4: Hypothetical Binding Affinity of Radiosynthesized this compound to Chitinase

Target ChitinaseIsotope LabelBinding Assay TypeDissociation Constant (Kᵈ)Maximum Binding (Bmax)
Yeast Chitinase³HSaturation Binding5.8 nM120 fmol/mg protein
Insect Chitinase³HCompetition Binding7.1 nMN/A

Application of Advanced Imaging Techniques for Subcellular Localization in Research Models

Understanding the subcellular localization of this compound within target cells or tissues is critical for elucidating its precise mechanism of action and identifying its direct cellular targets. While direct imaging studies on this compound were not found in the provided sources, its biological activity as a chitinase inhibitor, which affects fungal cell walls and insect ecdysis, implies that its presence in specific cellular compartments or extracellular spaces is highly relevant.

Advanced imaging techniques can be applied to determine its localization. One approach involves synthesizing a fluorescently tagged this compound. This would require careful chemical modification to attach a fluorophore (e.g., FITC, Rhodamine) without significantly altering its biological activity. The fluorescent probe could then be introduced into fungal cells, insect tissues, or in vitro cell cultures, and its distribution visualized using:

Confocal Microscopy : Provides high-resolution, three-dimensional images, allowing for the precise localization of the compound within different organelles or cellular structures.

Super-Resolution Microscopy (e.g., STED, PALM/STORM) : Offers even higher spatial resolution, enabling the visualization of this compound at the nanoscale, potentially revealing its association with specific protein complexes or membrane domains.

Alternatively, if a radiolabeled probe (as discussed in section 7.4) is available, autoradiography can be used. This technique involves exposing biological samples containing the radiolabeled compound to photographic film or phosphor screens, where the emitted radiation creates an image indicating the compound's distribution at a cellular or tissue level. This can be particularly useful for studying its accumulation in chitin-rich structures.

Table 5: Hypothetical Subcellular Localization of this compound (Fluorescently Labeled)

Research ModelImaging TechniqueObserved LocalizationImplication (Hypothetical)
S. cerevisiae CellsConfocal MicroscopyConcentrated at cell periphery, nascent bud sitesSuggests interaction with cell wall synthesis/remodeling
B. mori Larval TissueSuper-Resolution MicroscopyAccumulation in epidermal cells, near cuticleImplies direct action on chitin synthesis/degradation
Insect Cell LineLive-Cell ImagingCytoplasmic, with some nuclear presencePotential intracellular targets in addition to chitinase

Chemical Biology Applications and Target Identification Strategies for Glucoallosamidin a

Utilization of Glucoallosamidin A as a Chemical Probe to Perturb Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native biological context. This compound, with its established inhibitory activity against family 18 chitinases, can be employed as a chemical probe to perturb biological systems where these enzymes play a crucial role. researchgate.net By inhibiting chitinase (B1577495) activity, this compound can help elucidate the physiological functions of these enzymes in various organisms.

For instance, in insects, chitinases are essential for molting and development. mit.edu The application of this compound can lead to observable phenotypic changes, such as molting defects, which directly correlate with the inhibition of specific chitinases. mit.edu Similarly, in fungal pathogens where chitin (B13524) is a key component of the cell wall, this compound can be used to disrupt cell wall integrity and inhibit growth. The use of this compound as a chemical probe allows for the temporal and dose-dependent investigation of chitinase function, providing insights that may not be achievable through genetic methods alone.

Table 1: Potential Applications of this compound as a Chemical Probe

Biological System Process Under Investigation Potential Phenotypic Outcome
Insects Molting and Development Arrested development, molting defects, mortality
Fungi Cell Wall Synthesis and Integrity Inhibition of hyphal growth, altered cell morphology
Mammals Allergic Inflammation (involving chitinase-like proteins) Reduction in inflammatory responses

Proteomics-Based Approaches for Target Identification (e.g., Affinity Proteomics, Activity-Based Protein Profiling)

To identify the specific protein targets of this compound within a complex biological sample, proteomics-based approaches are invaluable. These methods can confirm known targets and potentially uncover novel binding partners.

Affinity Proteomics: This technique involves immobilizing this compound onto a solid support, such as chromatography beads, to create an affinity matrix. researchgate.netmedchemexpress.com This matrix is then incubated with a cell or tissue lysate. Proteins that bind to this compound will be captured on the matrix, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry. This approach can provide a comprehensive profile of proteins that interact directly with this compound. researchgate.net

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active site of specific enzyme families. nih.govtandfonline.com To apply this to this compound, a derivative would need to be synthesized that incorporates a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or biotin). pageplace.deresearchgate.netscispace.com The warhead would be designed to form a covalent bond with a reactive residue in the active site of chitinases upon binding. The reporter tag would then allow for the detection and identification of the labeled enzymes. Competitive ABPP experiments can also be performed, where the lysate is pre-incubated with this compound before adding a broad-spectrum chitinase probe. A decrease in the labeling of a specific chitinase would indicate that it is a target of this compound.

Genetics-Based Approaches for Target Validation in Model Organisms

Once potential targets of this compound have been identified through proteomics or other methods, genetics-based approaches in model organisms can be used for validation. Model organisms such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) are powerful systems for such studies due to their well-characterized genomes and the availability of genetic tools.

For example, if a specific chitinase is identified as a target of this compound, the gene encoding this chitinase can be knocked down or knocked out in the model organism. If the resulting phenotype mimics the effects of treating the organism with this compound, it provides strong evidence that the identified chitinase is a physiologically relevant target. Furthermore, overexpressing the target chitinase could potentially confer resistance to this compound, further validating the target engagement.

Phenotypic Screening Followed by Target Deconvolution Strategies

Phenotypic screening involves testing a compound in a cell-based or whole-organism assay to identify molecules that produce a desired biological effect, without prior knowledge of the target. researchgate.net this compound could be included in phenotypic screens aimed at identifying inhibitors of processes where chitinases are implicated, such as insect development or fungal growth.

Once a hit like this compound is identified in a phenotypic screen, the next critical step is target deconvolution —the process of identifying the molecular target responsible for the observed phenotype. researchgate.netresearchgate.net The proteomics and genetics-based approaches described above are key strategies for target deconvolution. By identifying the protein(s) that this compound binds to and validating their role in the observed phenotype, a deeper understanding of the compound's mechanism of action can be achieved.

Computational Approaches for Predicting and Validating Potential Targets

Computational methods play a significant role in predicting and validating the targets of small molecules like this compound.

Molecular Docking: This technique can be used to predict the binding mode of this compound to the active site of various chitinases. By generating a three-dimensional model of the protein-ligand complex, molecular docking can provide insights into the specific interactions that govern binding and inhibition. These computational models can also be used to explain the selectivity of this compound for certain chitinases over others.

Virtual Screening: If the three-dimensional structure of a potential target is known, virtual screening can be used to dock this compound against a library of protein structures to identify other potential binding partners. This can help in predicting potential off-targets.

Table 2: Computational Tools for Target Prediction and Validation

Computational Approach Application for this compound Expected Outcome
Molecular Docking Predict binding mode to chitinase active sites Identification of key interacting residues, prediction of binding affinity
Virtual Screening Screen this compound against a library of protein structures Prediction of potential on- and off-targets
Molecular Dynamics Simulations Simulate the dynamic behavior of the this compound-chitinase complex Assessment of binding stability and conformational changes

Investigation of Off-Target Effects and Selectivity Mechanisms relevant to Research

A crucial aspect of characterizing any chemical probe or potential therapeutic is understanding its selectivity and potential off-target effects. While this compound is known to inhibit family 18 chitinases, it is important to investigate its activity against other related enzymes, such as other glycosidases, to determine its selectivity profile.

In Silico Prediction of Off-Targets: Computational methods can be employed to predict potential off-target interactions. By screening this compound against databases of protein structures, potential unintended binding partners can be identified for further experimental validation.

Experimental Validation of Off-Targets: The predicted off-targets can be experimentally tested using various biochemical and biophysical assays, such as enzyme inhibition assays or binding assays. Proteomics-based methods, particularly affinity proteomics, can also provide an unbiased screen for off-targets in a cellular context. Understanding the selectivity of this compound is critical for interpreting the results of experiments where it is used as a chemical probe and for assessing its potential as a lead compound for drug development. researchgate.nettandfonline.com

Future Research Directions and Unexplored Potential of Glucoallosamidin a

Exploration of Novel Biological Activities Beyond Chitinase (B1577495) Inhibition in Research Models

While Glucoallosamidin A and its parent compound, allosamidin (B1666888), are well-established as inhibitors of family 18 chitinases, emerging research indicates a wider spectrum of biological activities. Studies have shown that allosamidin and its derivatives, including this compound, exhibit activity against various human pests and pathogens, such as Plasmodium and nematodes in research models tandfonline.comnih.govtandfonline.com. Allosamidin also possesses antibacterial and antifungal properties tandfonline.comnih.govtandfonline.com.

Beyond its direct antimicrobial effects, allosamidin has demonstrated anti-asthmatic activity in mouse models of asthma mdpi.comsemanticscholar.orgresearchgate.net. Furthermore, it has been observed to reduce inflammatory signs in endotoxin-induced uveitis in rabbits mdpi.com. Interestingly, in its producing Streptomyces species, allosamidin promotes chitinase production and growth, suggesting a complex regulatory role within its natural environment mdpi.comresearchgate.net.

Future research should systematically investigate these reported activities using diverse in vitro and in vivo research models. This includes:

Target Identification : Employing biochemical and proteomic approaches to identify host or pathogen targets beyond chitinases that interact with this compound.

Mechanism of Action Elucidation : Detailed studies to understand the molecular pathways modulated by this compound in anti-parasitic, anti-nematode, antibacterial, and anti-inflammatory contexts.

Broad-Spectrum Screening : Conducting high-throughput screening against a wider array of enzymes, receptors, and cellular pathways implicated in various diseases, potentially uncovering novel therapeutic applications.

Advanced Biosynthetic Engineering for Diversification and Yield Optimization

This compound is a natural product derived from Streptomyces species mdpi.comresearchgate.netpageplace.de. The inherent complexity of natural product synthesis often leads to low yields, posing a significant challenge for large-scale production and further research. Biosynthetic investigations have already demonstrated the feasibility of engineering Actinomycetes for the production of complex molecules chemistry-chemists.com. Precedent from related natural products, such as pactamycin, shows that analogues can be generated through precursor-directed biosynthesis, mutasynthesis, and genetic engineering rsc.org.

Future research in this area should focus on:

Pathway Elucidation and Engineering : Fully characterizing the biosynthetic gene cluster responsible for this compound production in Streptomyces sp. SA-684 pageplace.de. This would enable rational genetic engineering strategies to enhance the expression of key enzymes and optimize metabolic flux towards this compound synthesis.

Yield Enhancement : Implementing strategies such as promoter engineering, ribosome binding site optimization, and gene copy number variation to boost production titers in native or heterologous hosts.

Combinatorial Biosynthesis : Manipulating biosynthetic enzymes to introduce structural modifications, leading to the generation of novel this compound analogues with potentially altered or enhanced biological activities. This could involve feeding unnatural precursors or modifying specific enzymatic steps.

Development of Next-Generation Synthetic Methodologies for Complex Analogues

The chemical synthesis of allosamidins, including this compound, is recognized as a "very difficult" and "challengeable subject" tandfonline.comtandfonline.com. Current synthetic approaches have utilized solid-liquid phase, total solid-phase, and total liquid-phase methods tandfonline.comtandfonline.com. Specific methodologies, such as Hg(II)-mediated cyclization, have been employed for synthesizing the glucoallosamidin pseudo-disaccharide building block semanticscholar.orgtandfonline.commit.edu. Despite these efforts, the synthetic steps can still be lengthy, and yields for certain steps, particularly those involving solid-phase support introduction, can be low tandfonline.com.

Future research is critical for overcoming these synthetic hurdles and expanding the accessibility of this compound and its derivatives:

Streamlined Total Synthesis : Developing more convergent, efficient, and stereoselective total synthesis routes that minimize steps and purification challenges. This could involve new catalytic methods, cascade reactions, or novel protecting group strategies.

Modular Synthesis of Analogues : Designing synthetic methodologies that allow for the facile introduction of diverse substituents at various positions of the this compound scaffold. This would enable comprehensive structure-activity relationship (SAR) studies.

Chemoenzymatic Approaches : Integrating enzymatic steps into chemical synthesis to perform highly selective transformations that are challenging to achieve purely chemically, potentially improving efficiency and sustainability.

Flow Chemistry and Automation : Exploring continuous flow chemistry and automated synthesis platforms to improve reproducibility, safety, and scalability of this compound production.

Integration of Omics Technologies (e.g., Genomics, Metabolomics, Proteomics) in Research

The application of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) has revolutionized biological research by providing comprehensive insights into molecular systems nih.govmdpi.comnih.govfrontiersin.org. While not explicitly detailed for this compound in the provided search results, their integration is crucial for a holistic understanding of this compound.

Future research should leverage omics technologies to:

Decipher Mechanism of Action :

Proteomics : Identify protein targets directly or indirectly affected by this compound in various biological systems (e.g., host cells, pathogens). This could involve pull-down assays, activity-based protein profiling, or quantitative proteomics.

Metabolomics : Analyze changes in metabolic pathways and metabolite profiles in response to this compound treatment, providing insights into its impact on cellular metabolism.

Transcriptomics/Genomics : Investigate changes in gene expression patterns (transcriptomics) or identify genetic variations in producing organisms that correlate with this compound production or activity (genomics).

Discover New Producers and Analogues :

Genome Mining : Utilize genomic data from diverse Streptomyces strains and other microorganisms to identify novel biosynthetic gene clusters similar to that of this compound, potentially leading to the discovery of new chitinase inhibitors or compounds with novel activities.

Metabolomics-Guided Discovery : Employ metabolomics to screen for novel this compound-like compounds in microbial extracts, followed by targeted isolation and characterization.

Understand Ecological Interactions : Use multi-omics approaches to study the complex interplay between this compound-producing Streptomyces and other microorganisms in their natural environment, shedding light on its ecological role.

Role of this compound in Inter-species Interactions and Ecological Chemistry

As a secondary metabolite produced by Streptomyces species, this compound likely plays a significant role in the ecological interactions of its producing organism mdpi.comresearchgate.net. The ability of allosamidin to promote chitinase production and growth in its producing Streptomyces suggests a self-beneficial mechanism mdpi.comresearchgate.net. Chitin (B13524), being the second most abundant biopolymer, is a significant nutrient source in soil and aquatic environments, and chitinases are crucial for its degradation by bacteria researchgate.net.

Future research should explore:

Microbial Competition and Defense : Investigate if this compound acts as an allelochemical, inhibiting the growth of competing fungi or insects by disrupting their chitin-containing structures, thereby providing a competitive advantage to the producing Streptomyces.

Nutrient Cycling : Examine the contribution of this compound to chitin turnover and nutrient cycling in soil and marine ecosystems, considering its impact on chitinolytic organisms.

Signaling Molecule : Determine if this compound functions as a signaling molecule in microbial communities, influencing gene expression or behavior in other organisms.

Plant-Microbe Interactions : Explore its potential role in mediating interactions between Streptomyces and plants, given the presence of chitinases in both plant defense and microbial pathogenesis. For example, chitinases are involved in plant defense responses, and this compound could modulate these interactions.

Challenges and Opportunities in Harnessing this compound for Basic Biological Understanding

Despite its recognized biological activities, several challenges impede the comprehensive study and application of this compound. The synthesis of allosamidins is known to be "very difficult" and "a challengeable subject" tandfonline.comtandfonline.com, implying difficulties in obtaining sufficient quantities for extensive research. This inherent synthetic complexity can limit the exploration of its full potential.

However, these challenges also present significant opportunities for advancing basic biological understanding:

Chemical Probe Development : this compound's potent and selective chitinase inhibitory activity makes it an invaluable "chemical probe" for investigating the physiological roles of chitinases in a wide array of organisms mdpi.comresearchgate.netscribd.com. By using this compound, researchers can selectively inhibit chitinase activity and observe the resulting phenotypic changes, thereby elucidating the specific functions of these enzymes in development, immunity, and pathogenesis.

Understanding Chitin Biology : Further research into this compound can deepen our understanding of chitin biosynthesis, degradation, and its critical roles in various biological systems, from insect cuticles and fungal cell walls to human physiology.

Lead Compound for Drug Discovery : Its known activities against Plasmodium, nematodes, and its anti-inflammatory and anti-asthmatic properties highlight its potential as a lead compound for developing novel therapeutic agents. Overcoming synthetic challenges would unlock opportunities for medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.

Tool for Enzyme Mechanism Studies : The interaction of this compound with family 18 chitinases provides a unique system for studying enzyme-inhibitor kinetics, binding mechanisms, and structural biology, contributing to fundamental enzymological knowledge.

Q & A

Q. What experimental strategies can resolve contradictions in reported enzymatic inhibition mechanisms of this compound?

  • Methodological Answer : Perform competitive vs. non-competitive inhibition assays with varying substrate concentrations. Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry. Compare results with molecular docking simulations to reconcile conflicting mechanistic hypotheses .

Q. How can researchers optimize the yield and scalability of this compound synthesis without compromising stereochemical integrity?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables (e.g., reaction time, catalyst loading) systematically. Use chiral HPLC to monitor enantiomeric excess during optimization. For scalability, pilot multi-gram syntheses under controlled conditions and validate reproducibility across three independent batches .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize analogs with modifications at key functional groups (e.g., hydroxyl or amine groups) based on computational docking predictions. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate their potential for novel bioactivity .

Q. How can interdisciplinary approaches (e.g., chemoinformatics, systems biology) enhance understanding of this compound’s polypharmacology?

  • Methodological Answer : Integrate cheminformatics tools (e.g., PubChem, ChEMBL) to predict off-target interactions. Combine transcriptomic or proteomic data with network pharmacology models to map multi-target effects. Validate predictions using siRNA knockdown or CRISPR-based gene editing in relevant cell lines .

Methodological Frameworks

  • Data Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal techniques (e.g., SPR for binding affinity if ITC data conflict) .
  • Research Question Formulation : Use the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, e.g., "How does this compound (Intervention) compare to miglitol (Comparison) in inhibiting α-glucosidase (Outcome) in diabetic rat models (Population)?" .
  • Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucoallosamidin A
Reactant of Route 2
Glucoallosamidin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.